Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is systematically named according to IUPAC guidelines as benzyl 3-methylsulfonyloxyazetidine-1-carboxylate . This nomenclature reflects its structural components:
- Azetidine core : A four-membered saturated heterocyclic ring containing three carbon atoms and one nitrogen atom.
- 1-Carboxylate group : A benzyl ester (–OCC6H5) attached to the nitrogen atom at position 1 of the azetidine ring.
- 3-Methanesulfonyloxy substituent : A mesyl (–OSO2CH3) group at position 3 of the azetidine ring.
The molecular formula C12H15NO5S corresponds to a molecular weight of 285.32 g/mol . Table 1 breaks down the elemental composition:
| Element | Quantity | Contribution to Molecular Weight (%) |
|---|---|---|
| Carbon | 12 | 50.52% |
| Hydrogen | 15 | 5.30% |
| Nitrogen | 1 | 4.91% |
| Oxygen | 5 | 28.03% |
| Sulfur | 1 | 11.24% |
The ester and sulfonate groups introduce polarity, influencing solubility in organic solvents like ethyl acetate and dichloromethane.
Three-Dimensional Conformational Studies
The azetidine ring adopts a puckered conformation due to its four-membered structure, with a calculated puckering amplitude (θ) of ~25°–30° based on computational models of analogous azetidine derivatives. Key conformational features include:
- Azetidine ring puckering : The nitrogen atom lies slightly out-of-plane, creating a distorted envelope conformation that minimizes angle strain (Figure 1A).
- Spatial arrangement of substituents : The mesyloxy group at position 3 and the benzyl carboxylate at position 1 adopt pseudo-equatorial orientations to reduce steric clashes.
- Torsional flexibility : The C–O bonds in the ester and sulfonate groups allow limited rotation, with energy barriers of ~8–12 kcal/mol for internal rotation, as determined by density functional theory (DFT) calculations.
Table 2: Key Conformational Parameters
Nuclear Overhauser effect (NOE) studies on related azetidine-carboxylates reveal through-space interactions between the benzyl aromatic protons and the azetidine C3 proton, confirming the equatorial orientation of the mesyloxy group.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is restricted due to:
- Lack of acidic protons : The ester (–COO–) and sulfonate (–SO2–) groups lack protons capable of keto-enol or imine-enamine tautomerism.
- Ring strain : The azetidine core disfavors ring-opening/ring-closing tautomerization observed in larger heterocycles like piperidines.
However, theoretical studies suggest two potential tautomeric forms in extreme conditions (Table 3):
Table 3: Hypothetical Tautomers and Stability
| Tautomer | Energy Relative to Ground State (kcal/mol) |
|---|---|
| Keto (ground state) | 0.0 |
| Enolate (deprotonated C3) | +18.2 |
| Ring-opened sulfonic acid isomer | +32.5 |
The enolate form, though high in energy, could transiently form under strong basic conditions (e.g., NaH in THF), but no experimental evidence exists for its stabilization. The sulfonate group’s electron-withdrawing nature further suppresses tautomerization by delocalizing negative charge away from the azetidine ring.
In contrast, proline-derived azetidines exhibit greater conformational flexibility due to carboxylate tautomerism, but the mesyloxy substituent here locks the system into a single dominant form.
Properties
IUPAC Name |
benzyl 3-methylsulfonyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMKJYTJCYXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate typically involves:
- Formation of the azetidine ring via cyclization of suitable aminoalcohol precursors.
- Introduction of the benzyl protecting group at the nitrogen atom.
- Conversion of the hydroxyl group at the 3-position of azetidine to a methanesulfonyloxy (mesylate) group.
Conversion of 1-Benzylazetidin-3-ol to this compound
-
The hydroxyl group at the 3-position of 1-benzylazetidin-3-ol is converted to the methanesulfonyloxy group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine.
Typical conditions:
- Solvent: Dichloromethane or similar inert solvent.
- Temperature: 0 °C to room temperature.
- Reaction time: 1–3 hours.
$$
\text{1-benzylazetidin-3-ol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$ -
The hydroxyl oxygen attacks the sulfur atom of mesyl chloride, displacing chloride ion and forming the mesylate ester. The base scavenges the released HCl, preventing side reactions.
Summary Table of Key Preparation Steps
| Step | Reactants/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| 1 | Epichlorohydrin + Benzylamine, cyclohexane, 10–50 °C, 12–36 h | Aminoalcohol intermediate | Organic solvent favored; aqueous solvents less effective for cyclization |
| 2 | Aminoalcohol + Triethylamine, reflux 50–150 °C | 1-Benzylazetidin-3-ol | Triethylamine critical base; phase transfer catalysts (e.g., tetrabutylammonium iodide) accelerate cyclization |
| 3 | 1-Benzylazetidin-3-ol + Methanesulfonyl chloride + Base (e.g., triethylamine), DCM, 0 °C to RT | This compound | Mesylation converts hydroxyl to mesylate group |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Azetidine derivatives with various functional groups.
Reduction: Alcohols or amines.
Oxidation: Sulfonic acids.
Scientific Research Applications
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The mesylate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. This reactivity is driven by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Sulfonate Esters
Benzyl 3-(Trifluoromethylsulfonyloxy)azetidine-1-Carboxylate
- Molecular Formula: C₁₂H₁₂F₃NO₅S (CAS: 1379079-64-7) .
- Key Differences: The trifluoromethylsulfonyl (triflyl) group enhances electrophilicity compared to the mesyloxy group, making it a superior leaving group.
Benzyl 3-Methyl-3-((Methylsulfonyl)oxy)azetidine-1-Carboxylate
- Molecular Formula: C₁₃H₁₇NO₅S (CAS: 1356109-87-9) .
- The molecular weight (299.34 g/mol) and lipophilicity are higher than the parent compound, influencing solubility and bioavailability.
Benzyl 3-[(Methanesulfonyloxy)methyl]azetidine-1-Carboxylate
- Structure : Features a methylene spacer between the azetidine ring and mesyloxy group (OT-8886, ).
- Impact : Increased flexibility may alter binding affinities in biological systems compared to the rigid mesyloxy-substituted analogue.
Analogues with Alternative Substituents
Benzyl 3-(2-Ethoxy-2-Oxoethylidene)azetidine-1-Carboxylate
- Molecular Formula: C₁₅H₁₇NO₄ (CAS: 1935971-61-1) .
- Key Differences : An α,β-unsaturated ester replaces the mesyloxy group, enabling conjugate addition reactions. This compound is used in cycloadditions or as a Michael acceptor .
Benzyl 3-(Methylamino)azetidine-1-Carboxylate
- Molecular Formula : C₁₂H₁₆N₂O₂ (CAS: 1630907-35-5) .
- Key Differences: The mesyloxy group is replaced by a methylamino group, transforming the molecule from an electrophilic intermediate to a nucleophilic scaffold. This derivative is pivotal in peptidomimetic drug design.
Benzyl 3-Hydroxyazetidine-1-Carboxylate
Biological Activity
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₅NO₅S and a molecular weight of approximately 285.32 g/mol. The compound features an azetidine ring, a methanesulfonyloxy group, and a benzyl substituent, contributing to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. This reactivity is enhanced by the ring strain present in the azetidine structure, making it susceptible to nucleophilic attack .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Anticancer Properties : The compound has been explored for its anticancer effects, showing potential in targeting cancer cells through specific biochemical pathways .
- Enzyme Inhibition : It may interact with enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl 3-hydroxymethylazetidine-1-carboxylate | Hydroxymethyl group instead of methanesulfonyloxy | Potentially different biological activity profile |
| Benzyl 3-methylazetidine-1-carboxylate | Methyl group at position 3 | May exhibit different reactivity and stability |
| Benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate | Additional methyl group on sulfonate | Altered solubility and interaction properties |
This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study conducted on various derivatives showed that compounds similar to this compound exhibited significant antimicrobial effects against both gram-positive and gram-negative bacteria .
- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that this compound could inhibit cell proliferation, suggesting potential as a therapeutic agent in oncology .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that derivatives could effectively inhibit key enzymes involved in metabolic processes, indicating their potential role in drug development .
Q & A
Q. What synthetic routes are commonly employed to prepare Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via substitution reactions. A common pathway involves:
Starting Material : Benzyl 3-hydroxyazetidine-1-carboxylate (or its ketone precursor, e.g., benzyl 3-oxoazetidine-1-carboxylate ).
Methanesulfonylation : Reacting the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions .
Purification : Silica gel chromatography (e.g., 40% ethyl acetate in dichloromethane) is used to isolate the product .
- Characterization :
- NMR Spectroscopy : Confirms substitution at the azetidine C3 position (e.g., disappearance of hydroxyl proton signals and appearance of methanesulfonyl protons at ~3.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via ESI-TOF or other MS techniques .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyl aromatic protons at ~7.3 ppm, azetidine ring protons at ~3.5–4.5 ppm, and methanesulfonyl methyl group at ~3.0 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1680–1700 cm⁻¹ for the carboxylate ester and sulfonate S=O stretches at ~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., calculated vs. observed [M+H⁺] ions) .
Advanced Research Questions
Q. How can researchers optimize the methanesulfonylation step to improve reaction yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or THF) to minimize side reactions .
- Stoichiometry : Ensure excess MsCl (1.5–2.0 equivalents) and base (e.g., 2.0 equivalents of triethylamine) to drive the reaction to completion .
- Temperature Control : Maintain 0–5°C during reagent addition to reduce exothermic side reactions, followed by gradual warming to room temperature .
- Workup : Quench with ice-cold water to hydrolyze unreacted MsCl, followed by extraction with ethyl acetate .
Q. What strategies address discrepancies between computational predictions and experimental data regarding the compound’s stability?
- Methodological Answer : Contradictions may arise from:
- Hydrolysis Sensitivity : The methanesulfonyloxy group is prone to hydrolysis under basic or aqueous conditions. Experimental stability tests (e.g., TLC or HPLC monitoring under varying pH/temperature) should validate computational models .
- Storage Conditions : Store the compound at –20°C in anhydrous solvents (e.g., acetonitrile or DMF) to prevent degradation .
- Comparative Studies : Pair experimental data (e.g., accelerated stability testing) with DFT calculations to identify degradation pathways .
Q. What reaction mechanisms govern the participation of this compound in nucleophilic substitutions?
- Methodological Answer : The methanesulfonyloxy (MsO) group is a leaving group, enabling SN2 reactions. Key mechanistic insights:
- Steric Effects : The azetidine ring’s small size facilitates backside attack, but steric hindrance from the benzyl group may slow kinetics .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming reagents (e.g., amines or thiols) .
- Monitoring : Use TLC or HPLC to track substitution progress and isolate intermediates .
Application-Focused Questions
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : Applications include:
- Peptide Mimetics : The azetidine ring serves as a constrained scaffold to mimic peptide turn structures .
- Prodrug Synthesis : The benzyl ester can be hydrolyzed to carboxylic acid derivatives for targeted drug delivery .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings using the MsO group as a leaving site to introduce aryl/heteroaryl moieties .
Q. What experimental approaches validate the biological activity of derivatives synthesized from this compound?
- Methodological Answer : Key approaches:
- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., kinase or protease assays) .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to assess membrane permeability .
- Structure-Activity Relationship (SAR) : Correlate substitution patterns (e.g., C3 modifications) with bioactivity data .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the reactivity of the methanesulfonyloxy group in this compound?
- Methodological Answer : Contradictions may arise from:
- Reaction Conditions : Varying solvent polarity or temperature alters SN2 vs. SN1 pathways. Systematic kinetic studies under controlled conditions are recommended .
- Nucleophile Strength : Strong nucleophiles (e.g., azides) may proceed faster than weaker ones (e.g., alcohols). Quantify reactivity using Hammett plots or Brønsted analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
